5-Methyl-7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
5-Methyl-7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a pyrazolo[1,5-a]pyrimidine core with methyl, naphthalen-1-ylmethyl, and phenyl substituents, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-methyl-1H-pyrazole-4-carbaldehyde with naphthalen-1-ylmethylthiol and phenylhydrazine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvent, room temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvent, low to moderate temperature.
Substitution: Nucleophiles such as amines, thiols; conditionssolvent (e.g., ethanol, acetonitrile), room temperature to reflux.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with specific functional groups modified.
Substitution: Substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
5-Methyl-7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antiviral activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 5-Methyl-7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-7-(1-naphthalenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylic acid propan-2-yl ester .
- N-substituted 7-aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides .
Uniqueness
5-Methyl-7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties The presence of the naphthalen-1-ylmethylsulfanyl group enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets
Properties
Molecular Formula |
C24H19N3S |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
5-methyl-7-(naphthalen-1-ylmethylsulfanyl)-3-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C24H19N3S/c1-17-14-23(28-16-20-12-7-11-18-10-5-6-13-21(18)20)27-24(26-17)22(15-25-27)19-8-3-2-4-9-19/h2-15H,16H2,1H3 |
InChI Key |
UEXBACZLAAHEKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)SCC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
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